Decuroside I

Description

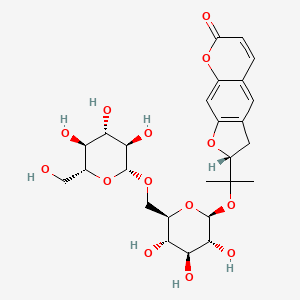

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(28)37-12(10)7-13(11)36-16)40-25-23(34)21(32)19(30)15(39-25)9-35-24-22(33)20(31)18(29)14(8-27)38-24/h3-5,7,14-16,18-25,27,29-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19-,20+,21+,22-,23-,24-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYDWCKBYROHJQ-SPOVLLSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Decuroside I from Peucedanum decursivum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decuroside I, a naturally occurring furanocoumarin glycoside, has been identified as a constituent of the roots of Peucedanum decursivum (Miq.) Maxim., a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of this compound. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data derived from analogous compound separations. Furthermore, this document explores the potential pharmacological activities of this compound, drawing inferences from related compounds and their known interactions with key cellular signaling pathways, including those involved in inflammation and cancer. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

Peucedanum decursivum (Miq.) Maxim., a member of the Apiaceae family, is a perennial herb found in East Asia. The roots of this plant, known as "Zi-Hua Qian-Hu" in traditional Chinese medicine, have been historically utilized for their therapeutic properties, including the treatment of respiratory ailments and inflammatory conditions. Phytochemical investigations of P. decursivum have revealed a rich and diverse array of secondary metabolites, with coumarins being a predominant class of compounds.

Among these coumarins is the series of decurosides, with this compound being a notable member. While the broader class of coumarins from this plant has been studied for its biological activities, specific and detailed information on this compound has been less accessible. This guide aims to consolidate the available information and provide a detailed technical framework for its study.

Discovery and Plant Source

This compound was first identified as a natural product isolated from the roots of Peucedanum decursivum (Miq.) Maxim. The initial discovery and structural elucidation of the decuroside family of compounds have been crucial in expanding the known chemical diversity of this plant species. The basic structure of this compound is a furanocoumarin glycoside, a class of compounds known for their potential phototoxic, anti-inflammatory, and anticancer activities.

Experimental Protocols

The isolation and purification of this compound from the roots of P. decursivum involve a multi-step process designed to efficiently extract and separate coumarin glycosides from a complex mixture of phytochemicals. The following protocols are based on established methods for the separation of coumarins from this plant source.

Plant Material and Extraction

-

Plant Material : Dried roots of Peucedanum decursivum are collected and authenticated. The roots are then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol. This process yields a crude ethanol extract containing a wide range of compounds.

-

Solvent Partitioning : The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with coumarin glycosides typically concentrating in the more polar fractions like ethyl acetate and n-butanol.

Isolation and Purification

A combination of chromatographic techniques is employed to isolate this compound from the enriched fractions.

Method 1: Silica Gel Column Chromatography

-

Column Preparation : A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like petroleum ether.

-

Sample Loading : The dried ethyl acetate or n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then introducing methanol).

-

Fraction Collection : Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.

-

Further Purification : Pooled fractions containing the compound of interest are further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

Method 2: High-Speed Counter-Current Chromatography (HSCCC) [1][2][3][4]

HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample loss and degradation.

-

Solvent System Selection : A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For coumarins from P. decursivum, a system of light petroleum-ethyl acetate-methanol-water (e.g., 5:5:7:4, v/v/v/v) has been shown to be effective[1][2][3][4].

-

HSCCC Operation :

-

The multilayer coil of the HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude sample dissolved in a small volume of the solvent mixture is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected.

-

-

Purity Analysis : The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Quantitative Data

| Compound | Amount from 150 mg Crude Sample (mg) | Purity (%) (One-step HSCCC) | Final Purity (%) (After re-purification) |

| Nodakenetin | 2.8 | 88.3 | 99.4 |

| Pd-C-IV | 6.1 | 98.0 | - |

| Pd-D-V | 7.3 | 94.2 | - |

| Ostruthin | 4.7 | 97.1 | - |

| Decursidin | 7.8 | 97.8 | - |

| Decursitin C | 11.2 | 98.4 | - |

Table 1: Yield and purity of coumarin compounds isolated from 150 mg of a crude sample of Peucedanum decursivum by HSCCC. Data from Liu et al. (2005).[1][2][3]

Based on this data, it is reasonable to expect that this compound can be isolated with high purity (>95%) using optimized HSCCC methods. The yield would be dependent on its concentration in the specific plant material used.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, based on the known pharmacological effects of other coumarins isolated from P. decursivum, particularly decursin, it is plausible that this compound possesses similar anti-inflammatory and anticancer properties[5][6].

Anti-Inflammatory Activity

Coumarins from P. decursivum have been shown to exhibit anti-inflammatory effects. The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators[7][8].

-

MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical signaling cascade involved in inflammation. Activation of MAPKs leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Decursin has been shown to modulate the MAPK pathway, and it is likely that this compound could exert similar effects[5][9].

Anticancer Activity

Decursin and other related coumarins have demonstrated significant anticancer activities against various cancer cell lines[5][6]. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

-

PI3K/Akt/mTOR Signaling Pathway : This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Decursin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells[6]. This compound may share this mechanism of action.

-

Induction of Apoptosis : Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Anticancer agents often work by inducing apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. It is plausible that this compound can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspases[10].

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

References

- 1. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tautobiotech.com [tautobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]

- 5. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Decuroside I: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Decuroside I, a coumarin glycoside of interest to researchers in drug discovery and natural product chemistry. This document details the primary plant source, quantitative data on related compounds, and a thorough experimental protocol for its extraction and isolation.

Primary Natural Source: Peucedanum decursivum

This compound, along with a series of related coumarin glycosides (Decuroside II, III, IV, V, and VI), is naturally found in the roots of Peucedanum decursivum (Miq.) Maxim, a plant belonging to the Apiaceae family.[1][2] This plant is also known by its synonym, Angelica decursiva (Franch. & Sav.).[3] The roots of this plant have been traditionally used in Chinese medicine.[4]

Quantitative Analysis of Coumarins in Peucedanum decursivum

While specific quantitative data for the yield of this compound from Peucedanum decursivum is not extensively reported in the available literature, data for other prominent coumarins isolated from the same plant provide valuable context for extraction and purification efforts. The concentrations of these compounds can vary depending on the specific plant population, growing conditions, and the extraction methods employed.

| Compound | Plant Part | Concentration / Yield | Analytical Method | Reference |

| Nodakenin | Root | 0.562 ± 0.003 mg/g of 70% ethanol extract | HPLC | [3] |

| Decursin | Root | 0.063 ± 0.001 mg/g of 70% ethanol extract | HPLC | [3] |

| Umbelliferone | Root | 0.707 mg/g | HPLC-MS | [5] |

| Nodakenin | Root | 0.085 mg/g | HPLC-MS | [5] |

| Xanthotoxin | Root | 1.651 mg/g | HPLC-MS | [5] |

| Bergapten | Root | 2.806 mg/g | HPLC-MS | [5] |

| Imperatorin | Root | 0.570 mg/g | HPLC-MS | [5] |

| Decursin | Root | 0.449 mg/g | HPLC-MS | [5] |

| Nodakenetin | Root | 2.8 mg from 150 mg of crude sample | HSCCC | [4][6] |

| Pd-C-IV | Root | 6.1 mg from 150 mg of crude sample | HSCCC | [4][6] |

| Pd-D-V | Root | 7.3 mg from 150 mg of crude sample | HSCCC | [4][6] |

| Ostruthin | Root | 4.7 mg from 150 mg of crude sample | HSCCC | [4][6] |

| Decursidin | Root | 7.8 mg from 150 mg of crude sample | HSCCC | [4][6] |

| Decursitin C | Root | 11.2 mg from 150 mg of crude sample | HSCCC | [4][6] |

Table 1: Quantitative Data of Selected Coumarins from Peucedanum decursivum

Experimental Protocol: Extraction and Isolation of Decurosides

The following protocol is a synthesis of methodologies reported for the isolation of coumarins, including decurosides, from the roots of Peucedanum decursivum.[2][3][4][7]

1. Plant Material and Pre-treatment:

-

Plant Material: Dried roots of Peucedanum decursivum.

-

Pre-treatment: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent: 70% ethanol is a commonly used solvent for the initial extraction.[3] Methanol has also been reported for the extraction of coumarin derivatives.

-

Method:

-

Reflux extraction: The powdered root material is extracted with 70% ethanol (e.g., 100g of plant material in 1 L of solvent) for a specified duration (e.g., 3 hours) at an elevated temperature (e.g., 70°C).[3] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Ultrasonic-assisted extraction has also been shown to be an efficient method for extracting coumarins from this plant.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Coumarin glycosides like this compound are expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation and purification of coumarin compounds from Peucedanum decursivum.[4][6] A suitable two-phase solvent system, such as light petroleum-ethyl acetate-methanol-water, is used.[4][6]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water.[2]

5. Structure Elucidation:

-

The structures of the purified compounds, including this compound, are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the roots of Peucedanum decursivum.

Caption: General workflow for the isolation of this compound.

References

- 1. Two new compounds from Peucedanum decursivum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Chemical constituents of Peucedanum decursivum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasorelaxant effects of Angelica decursiva root on isolated rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Angelica decursiva exerts antihypertensive activity by inhibiting L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Decuroside I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decuroside I is a furanocoumarin glycoside found in various plant species, notably within the Apiaceae family, including members of the Peucedanum and Angelica genera. Furanocoumarins are a class of plant secondary metabolites recognized for their diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the targeted development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies required for its elucidation and characterization. While the complete pathway for this compound has not been fully elucidated in a single study, this guide consolidates current knowledge on furanocoumarin biosynthesis to present a robust hypothetical pathway and the necessary tools for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of the coumarin scaffold, which is then further modified to the furanocoumarin aglycone, nodakenetin. The final step involves the glycosylation of nodakenetin.

The proposed pathway can be divided into three main stages:

-

Core Coumarin Biosynthesis: Formation of the umbelliferone backbone.

-

Furanocoumarin Formation: Conversion of umbelliferone to the aglycone nodakenetin.

-

Glycosylation: Attachment of a sugar moiety to nodakenetin to yield this compound.

The key intermediates and enzyme classes involved in this proposed pathway are outlined below.

I. Core Coumarin Biosynthesis: From Phenylalanine to Umbelliferone

The biosynthesis of the basic coumarin structure, umbelliferone, is a well-established branch of the phenylpropanoid pathway.

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1]

-

p-Coumaric Acid to Umbelliferone: The conversion of p-coumaric acid to umbelliferone involves ortho-hydroxylation, trans-cis isomerization, and lactonization. The key enzymatic step is the ortho-hydroxylation catalyzed by p-Coumaroyl CoA 2'-hydroxylase (C2'H) , another cytochrome P450 enzyme, to produce 2,4-dihydroxy-cinnamic acid.[2][3] This is followed by spontaneous or enzyme-assisted lactonization to form umbelliferone.[2][3]

II. Furanocoumarin Formation: The Path to Nodakenetin

The formation of the furanocoumarin aglycone of this compound, nodakenetin, from umbelliferone involves a prenylation step followed by the formation of the furan ring.

-

Prenylation of Umbelliferone: Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, resulting in the formation of demethylsuberosin.[4][5]

-

Furan Ring Formation (Cyclization): Demethylsuberosin undergoes an oxidative cyclization to form (+)-marmesin. This reaction is catalyzed by a specific cytochrome P450 monooxygenase , often referred to as marmesin synthase.[6]

-

Conversion to Psoralen: (+)-marmesin is then converted to psoralen through the cleavage of the isopropyl group, a reaction also catalyzed by a cytochrome P450 enzyme , psoralen synthase (CYP71AJ subfamily).[6][7]

-

Hydroxylation to form Nodakenetin Precursor: Psoralen is hydroxylated to form a precursor to nodakenetin. While the exact intermediate is not definitively established for the nodakenetin pathway, it is hypothesized that a hydroxylation event occurs.

-

Formation of Nodakenetin: The final step to form the aglycone nodakenetin likely involves a hydration or related modification of the furan ring of a psoralen derivative.

III. Glycosylation: The Final Step to this compound

The terminal step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone nodakenetin.

-

Glycosylation of Nodakenetin: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . UGTs transfer a sugar residue, typically glucose, from an activated sugar donor like UDP-glucose to an acceptor molecule, in this case, nodakenetin. The specific UGT responsible for the glycosylation of nodakenetin to form this compound has yet to be characterized.

Quantitative Data on Furanocoumarin Biosynthetic Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following tables provide representative quantitative data for homologous enzymes involved in furanocoumarin biosynthesis in other Apiaceae species. This information offers a valuable reference for the expected catalytic efficiencies and substrate affinities of the enzymes in the proposed pathway.

Table 1: Kinetic Parameters of Cytochrome P450 Enzymes in Furanocoumarin Biosynthesis

| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent kcat (min-1) | Plant Source | Reference |

| Psoralen Synthase (CYP71AJ3) | (+)-Marmesin | Psoralen | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | [8] |

| Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | Angelicin | 2.1 ± 0.4 | 112 ± 14 | Pastinaca sativa | [8] |

| PpDC (CYP450 cyclase) | Demethylsuberosin | (+)-Marmesin | N/A | N/A | Peucedanum praeruptorum | [4] |

| PpOC (CYP450 cyclase) | Osthenol | (+)-Columbianetin | N/A | N/A | Peucedanum praeruptorum | [4] |

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) Acting on Phenylpropanoids and Flavonoids

| Enzyme | Substrate | Sugar Donor | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Plant Source | Reference |

| IiUGT4 | Lariciresinol | UDP-glucose | 151.3 ± 12.4 | 11.2 ± 0.3 | Isatis indigotica | [9][10][11] |

| CsUGT84A22 | Gallic acid | UDP-glucose | 230 ± 20 | 1.8 x 104 | Camellia sinensis | [12] |

| CsUGT78A14 | Kaempferol | UDP-glucose | 130 ± 10 | 1.2 x 104 | Camellia sinensis | [12] |

| CsUGT78A15 | Kaempferol | UDP-galactose | 110 ± 10 | 1.1 x 104 | Camellia sinensis | [12] |

Note: The presented UGT data is for related compounds, as specific kinetic data for a UGT acting on nodakenetin to form this compound is not currently available.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires the functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and in vitro Assay of Cytochrome P450 Enzymes

This protocol describes the expression of a candidate plant cytochrome P450 gene in Saccharomyces cerevisiae (yeast) and subsequent in vitro characterization of its enzymatic activity.

1. Heterologous Expression in Yeast:

-

Gene Cloning: The full-length cDNA of the candidate P450 gene is cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

Protein Expression: Transformed yeast cells are grown in selective medium and protein expression is induced with galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

2. In Vitro Enzyme Assay:

-

Reaction Mixture: A typical reaction mixture (total volume 200 µL) contains:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

100-200 µg of microsomal protein

-

1 mM NADPH

-

A range of substrate concentrations (e.g., 1-100 µM of umbelliferone or demethylsuberosin)

-

-

Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours with shaking.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase containing the product is collected.

-

Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for identification and quantification.

Protocol 2: Characterization of UDP-Glycosyltransferase (UGT) Activity

This protocol details the expression of a candidate UGT gene in Escherichia coli and the subsequent in vitro assay to determine its activity and substrate specificity.

1. Heterologous Expression in E. coli:

-

Gene Cloning: The coding sequence of the candidate UGT is cloned into an E. coli expression vector with a purification tag (e.g., pET-28a with an N-terminal His-tag).

-

Bacterial Transformation and Expression: The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

2. In Vitro UGT Assay:

-

Reaction Mixture: A standard reaction mixture (total volume 100 µL) includes:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

1-5 µg of purified UGT enzyme

-

2 mM UDP-sugar (e.g., UDP-glucose)

-

A range of acceptor substrate concentrations (e.g., 10-500 µM of nodakenetin)

-

-

Reaction Incubation: The reaction is initiated by adding the UDP-sugar and incubated at 37°C for 30-60 minutes.

-

Reaction Termination and Analysis: The reaction is terminated by adding methanol. The reaction mixture is then centrifuged, and the supernatant is analyzed by HPLC or UPLC-MS to identify and quantify the glycosylated product.

3. UDP Detection Assay (Alternative Method):

-

The UDP-Glo™ Glycosyltransferase Assay can be used for high-throughput screening and kinetic analysis.[13][14] This assay measures the amount of UDP produced in the glycosylation reaction via a bioluminescent signal.

-

Procedure:

-

Perform the UGT reaction as described above.

-

Add an equal volume of UDP Detection Reagent to the reaction mixture.

-

Incubate for 60 minutes at room temperature.

-

Measure the luminescence using a luminometer. The light output is proportional to the UDP concentration.

-

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for CYP450 characterization.

Caption: Experimental workflow for UGT characterization.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Umbelliferone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Are Furanocoumarins Present in the Cichorieae Tribe of Asteraceae? A Comparative Study of Cicerbita alpina (Asteraceae) and Peucedanum ostruthium (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 10. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Decuroside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decuroside I is a naturally occurring coumarin glycoside isolated from the roots of Peucedanum decursivum. As a member of the coumarin class of compounds, which are known for their diverse pharmacological activities, this compound is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its constituent moieties and their spatial arrangement. Detailed experimental protocols for the isolation and structural elucidation of related compounds are presented, alongside a summary of key spectroscopic data types required for its characterization. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery centered on coumarin derivatives.

Chemical Structure

This compound is a glycosidic derivative of a furocoumarin aglycone. The core structure consists of two main components: an aglycone moiety and a sugar unit, linked by a glycosidic bond.

-

Aglycone Moiety: The aglycone of this compound is a derivative of the angular furocoumarin, (+)-cis-khellactone. This aglycone is further substituted with acetyl and angeloyl groups. Specifically, it is identified as 3'-O-acetyl-4'-O-angeloyl-(+)-cis-khellactone.

-

Sugar Moiety: The sugar component attached to the aglycone is a β-D-glucopyranosyl unit.

-

Glycosidic Linkage: The β-D-glucopyranosyl moiety is attached to the aglycone at the C-7 hydroxyl group, forming an O-glycosidic bond.

The complete chemical structure of this compound is therefore 3'-O-acetyl-4'-O-angeloyl-(+)-cis-khellactone-7-O-β-D-glucopyranoside.

Stereochemistry

The stereochemistry of this compound is critical to its chemical identity and biological activity. The key stereochemical features are centered around the cis-khellactone core and the glycosidic linkage.

-

Aglycone Stereocenters: The (+)-cis-khellactone aglycone possesses two chiral centers at the C-3' and C-4' positions of the dihydrofuran ring. In this compound, these centers have a defined cis configuration, which is crucial for the overall three-dimensional shape of the molecule.

-

Glycosidic Bond Configuration: The glycosidic bond connecting the glucose unit to the aglycone is in the β-configuration. This means the C-1'' hydroxyl group of the glucose molecule was oriented in the equatorial position relative to the pyranose ring prior to forming the glycosidic bond.

The precise spatial arrangement of these stereocenters influences the molecule's interaction with biological targets and is a key consideration in any synthetic or medicinal chemistry efforts.

Quantitative Data

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. While the specific data for this compound is not publicly available in comprehensive tables, the following represents the types of data that would be collected for its characterization.

Table 1: Representative ¹H NMR Data for a Coumarin Glycoside

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.98 | d | 9.5 |

| H-5 | 7.65 | d | 8.8 |

| H-6 | 7.01 | d | 8.8 |

| H-3' | 5.30 | d | 5.0 |

| H-4' | 6.85 | d | 5.0 |

| Glc-H-1'' | 5.15 | d | 7.5 |

| ...other signals | ... | ... | ... |

Note: This table is illustrative and does not represent the actual data for this compound.

Table 2: Representative ¹³C NMR Data for a Coumarin Glycoside

| Position | Chemical Shift (δ, ppm) |

| C-2 | 161.5 |

| C-3 | 113.2 |

| C-4 | 143.8 |

| C-5 | 128.9 |

| C-6 | 115.1 |

| C-7 | 162.3 |

| C-8 | 98.7 |

| C-8a | 155.9 |

| C-4a | 113.8 |

| C-2' | 70.1 |

| C-3' | 76.5 |

| C-4' | 78.2 |

| Glc-C-1'' | 101.2 |

| ...other signals | ... |

Note: This table is illustrative and does not represent the actual data for this compound.

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₃₄O₁₃ |

| Molecular Weight | 602.58 g/mol |

| Optical Rotation [α]D | Data not available |

| Melting Point | Data not available |

Experimental Protocols

The isolation and structural elucidation of this compound would follow established methodologies for natural product chemistry. The following is a representative protocol based on the isolation of similar coumarin glycosides from Peucedanum species.

Isolation of this compound

physical and chemical properties of Decuroside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decuroside I, a naturally occurring coumarin glycoside isolated from the roots of Peucedanum decursivum, presents a subject of interest for its potential pharmacological activities. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on its physicochemical properties and explores the biological activities and associated signaling pathways of closely related coumarins derived from the same plant. This document aims to provide a foundational resource for researchers and professionals in drug discovery and development by structuring the existing knowledge and outlining established experimental protocols for the evaluation of similar natural products.

Physicochemical Properties of this compound

Detailed experimental data for some physical properties of this compound, such as melting point and specific solubility, are not extensively reported in the available literature. However, its basic chemical properties have been identified.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 96638-79-8 | N/A |

| Molecular Formula | C₂₆H₃₄O₁₄ | N/A |

| Molecular Weight | 570.54 g/mol | N/A |

| Density (Predicted) | 1.61 g/cm³ | N/A |

| Melting Point | Not available in searched literature. | |

| Solubility | Not available in searched literature. |

Note: Specific experimental values for melting point and solubility in common solvents (e.g., water, ethanol, DMSO) are not readily found in the reviewed scientific literature.

Spectral Data

Detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not available in the public domain. The structural elucidation of this compound would have been achieved through a combination of these spectroscopic techniques in its original isolation studies.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce, studies on other coumarins isolated from Peucedanum decursivum suggest potential therapeutic effects, particularly in the areas of anti-inflammatory, anti-platelet, and neuroprotective activities. Network pharmacology studies on the coumarins from this plant point towards the modulation of key signaling pathways.

Potential Anti-Inflammatory Activity

Coumarins from Peucedanum decursivum have demonstrated anti-inflammatory properties. The proposed mechanisms of action involve the regulation of inflammatory mediators and signaling cascades.

Table 2: Potential Anti-Inflammatory Signaling Pathways for Coumarins from Peucedanum decursivum

| Signaling Pathway | Key Mediators | Potential Effect |

| NF-κB Signaling | TNF, PTGS2 (COX-2) | Inhibition of pro-inflammatory cytokine and enzyme expression. |

| MAPK Signaling | p38, ERK, JNK | Modulation of cellular responses to inflammatory stimuli. |

| JAK/STAT Signaling | JAKs, STATs | Regulation of cytokine signaling. |

| Protein Kinase B (Akt) Signaling | Akt | Positive regulation of anti-inflammatory responses.[1] |

A proposed workflow for investigating the anti-inflammatory effects of a natural compound like this compound is depicted below.

Caption: Workflow for assessing anti-inflammatory potential.

The diagram below illustrates the potential interplay of signaling pathways that could be modulated by coumarins from Peucedanum decursivum.

Caption: Potential modulation of inflammatory signaling by coumarins.

Potential Neuroprotective Effects

Coumarins have also been investigated for their neuroprotective properties. The mechanisms are thought to involve the mitigation of oxidative stress and the modulation of pathways related to neuronal survival.

Table 3: Potential Neuroprotective Signaling Pathways for Coumarins

| Signaling Pathway | Key Mediators | Potential Effect |

| PI3K/Akt Signaling | PI3K, Akt | Promotion of cell survival and inhibition of apoptosis. |

| Nrf2/HO-1 Pathway | Nrf2, HO-1 | Upregulation of antioxidant enzyme expression. |

| BDNF/TrkB Signaling | BDNF, TrkB | Support of neuronal survival and plasticity. |

A generalized workflow for evaluating the neuroprotective effects of a compound is outlined below.

Caption: Workflow for assessing neuroprotective potential.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, this section outlines standard methodologies used for the characterization and biological evaluation of natural products like coumarin glycosides.

Isolation and Purification

This compound is isolated from the roots of Peucedanum decursivum. A general procedure for the isolation of coumarins from this plant involves:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol or methanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatography: The fractions are further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[2]

In Vitro Anti-Inflammatory Assays

A common method to assess the anti-inflammatory potential of a compound in vitro is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: Macrophages are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: The production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA, respectively.

-

Analysis of Protein Expression: The expression levels of key inflammatory proteins such as iNOS and COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK pathways, are analyzed by Western blotting.

In Vitro Neuroprotection Assays

The neuroprotective effects of a compound can be evaluated using neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to a neurotoxic insult.

-

Cell Culture: Neuronal cells are cultured under standard conditions.

-

Induction of Cell Death: Neurotoxicity is induced by exposing the cells to agents that cause oxidative stress (e.g., hydrogen peroxide, 6-hydroxydopamine) or excitotoxicity (e.g., glutamate).

-

Treatment: Cells are co-treated or pre-treated with the test compound.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or MTS assay.

-

Quantification of Apoptosis: Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry.

-

Mechanistic Studies: The expression and activation of proteins involved in cell survival and antioxidant pathways (e.g., Akt, Nrf2) are analyzed by Western blotting.

Conclusion and Future Directions

This compound is a coumarin glycoside with a defined chemical structure. While specific experimental data on its physical properties and biological activities are limited, the pharmacological profile of other coumarins from Peucedanum decursivum suggests that this compound may possess anti-inflammatory and neuroprotective properties. Future research should focus on the comprehensive experimental characterization of this compound, including the determination of its melting point, solubility, and detailed spectroscopic analysis. Furthermore, in-depth in vitro and in vivo studies are warranted to elucidate its specific biological activities, mechanisms of action, and potential as a therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.

References

- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Decuroside I: Unraveling the Biological Activities of a Phantom Compound

A comprehensive screening of available scientific literature reveals a significant gap in our understanding of Decuroside I's biological activities. Despite extensive searches, no specific data regarding its bioactivity, mechanism of action, or therapeutic potential has been found. The scientific community has, however, extensively studied a closely related pyranocoumarin, Decursin, which is also derived from the plant Angelica gigas. This technical guide will, therefore, focus on the well-documented biological activities of Decursin as a proxy, providing researchers, scientists, and drug development professionals with a thorough overview of its anticancer, anti-inflammatory, and neuroprotective properties.

Decursin: A Multifaceted Bioactive Compound

Decursin has emerged as a promising natural product with a wide range of pharmacological effects.[1] Extensive in vitro and in vivo studies have demonstrated its potential in combating various diseases through the modulation of multiple cellular signaling pathways.[1][2] This guide will delve into the quantitative data, experimental protocols, and the intricate signaling networks influenced by Decursin.

Anticancer Activity of Decursin

Decursin exhibits potent anticancer properties against a variety of cancer types, including prostate, breast, lung, colon, and bladder cancer.[1][2] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, angiogenesis, and metastasis.[1][2]

Quantitative Anticancer Data for Decursin

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Observed Effect | Reference |

| A549 | Human Lung Adenocarcinoma | MTT Assay | 43.55 µM | Inhibition of cell growth | [3] |

| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | Not Specified | 23 µg/mL | Cytotoxicity, induction of apoptosis | [2] |

| HCT-116 | Colon Cancer | MTT Assay | ~35 µM (72h) | Inhibition of cell viability | [4] |

| HCT-8 | Colon Cancer | MTT Assay | ~30 µM (72h) | Inhibition of cell viability | [4] |

| DU145 | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |

| PC-3 | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |

| LNCaP | Prostate Cancer | Cell Counting | 25-100 µmol/L | Inhibition of cell growth | [5] |

| MCF-7 | Breast Cancer | Not Specified | 1-50 µM | Inhibition of invasion | [2] |

| MDA-MB-231, MDA-MB-453, MDA-MB-157, MCF-10A | Breast Cancer | Not Specified | 1-80 µM | Prevention of proliferation | [2] |

| CT-26 | Colon Carcinoma | Not Specified | 10-20 µM | Anti-invasive properties | [2] |

| 253J | Bladder Cancer | Not Specified | 50-100 µM | Induction of apoptosis | [2] |

| HCT116 | Colon Cancer | Not Specified | 50-100 µM | Induction of apoptosis | [2] |

| HNSCC | Head and Neck Cancer | Not Specified | 50-100 µM | Prevention of cell proliferation | [2] |

| 143B | Osteosarcoma | Not Specified | 100 µM | Suppression of Akt and NF-κB phosphorylation | [6] |

| MG63 | Osteosarcoma | Not Specified | Not Specified | Suppression of phosphorylated Akt and NF-κB | [6] |

Experimental Protocols for Anticancer Assays

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):

-

Cell Seeding: Cancer cells (e.g., A549, HCT-116, HCT-8) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated overnight.[4]

-

Treatment: Cells are treated with various concentrations of Decursin (e.g., 0-200 µM) for specified durations (e.g., 24, 48, 72 hours).[3][4]

-

MTT Addition: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 590 nm) using a microplate reader to determine cell viability.[3][4]

Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

-

Cell Treatment: Cells are treated with Decursin at desired concentrations and time points.

-

Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]

Western Blot Analysis:

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-NF-κB) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[4][6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Signaling Pathways in Decursin's Anticancer Activity

Decursin modulates several key signaling pathways to exert its anticancer effects. These include the PI3K/AKT/mTOR, NF-κB, and MAPK pathways.[2][7]

Anti-inflammatory Activity of Decursin

Decursin has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9] It targets key inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.[9]

Quantitative Anti-inflammatory Data for Decursin

| Cell Line / Model | Stimulant | Concentration of Decursin | Inhibited Mediators | Reference |

| THP-1 cells | LPS | Dose-dependent | MCP-1, IL-8, TNF-α, IL-1β | [8] |

| RAW264.7 cells | LPS | Dose-dependent | TNF-α | [8] |

| Peritoneal macrophages | LPS | Not Specified | TNF-α | [8] |

| Chondrocytes | IL-1β | 1, 5, 10 µM | PGE2, IL-6, TNF-α, COX-2, NO, iNOS | [10] |

Experimental Protocols for Anti-inflammatory Assays

Macrophage Activation and Cytokine Measurement:

-

Cell Culture: Macrophage cell lines (e.g., RAW264.7, THP-1) are cultured in appropriate media.[8]

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of Decursin before being stimulated with lipopolysaccharide (LPS) or other inflammatory agents.[8]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[11]

-

NO Production Assay: Nitric oxide (NO) production can be measured using the Griess reagent.

Western Blot for Inflammatory Proteins:

-

Protein Extraction and Analysis: Similar to the protocol for anticancer assays, Western blotting can be used to measure the expression of key inflammatory proteins such as iNOS and COX-2.[10]

Signaling Pathways in Decursin's Anti-inflammatory Activity

Decursin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[8][10] It also modulates the PI3K/Akt pathway.[7][10]

References

- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Decursin and decursinol angelate: molecular mechanism and therapeutic potential in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decursin alleviates the aggravation of osteoarthritis via inhibiting PI3K-Akt and NF-kB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mechanism of Action of Decuroside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decuroside I is a natural compound with purported biological activities, including antiplatelet, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of its potential mechanisms of action, focusing on its inhibitory effects on platelet aggregation and its putative modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1). Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this guide emphasizes the theoretical frameworks and detailed experimental protocols that can be employed to elucidate its precise molecular interactions and therapeutic potential.

Antiplatelet Activity

This compound has been suggested to possess potent antiplatelet properties, primarily through the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. This activity is critical in the context of thrombosis and cardiovascular diseases.

Proposed Mechanism of Action

The proposed mechanism for the antiplatelet action of this compound involves interference with the signaling cascade initiated by ADP binding to its receptors (P2Y1 and P2Y12) on the platelet surface. This interference is thought to prevent the subsequent conformational activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By inhibiting the activation of this receptor, this compound would effectively block the binding of fibrinogen, thereby preventing the formation of platelet aggregates.

Experimental Protocols

To validate and quantify the antiplatelet effects of this compound, the following experimental protocols are recommended:

-

Platelet Aggregometry:

-

Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of this compound.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Aggregation Assay: The PRP is pre-incubated with various concentrations of this compound or a vehicle control at 37°C. Platelet aggregation is then induced by adding a known concentration of ADP. The change in light transmittance through the platelet suspension is monitored over time using a platelet aggregometer. Increased light transmittance corresponds to increased platelet aggregation.

-

-

Data Analysis: The percentage of platelet aggregation is calculated, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

-

Flow Cytometry for Glycoprotein IIb/IIIa Activation:

-

Objective: To directly assess the effect of this compound on the conformational change of the glycoprotein IIb/IIIa receptor.

-

Methodology:

-

PRP is prepared and treated with different concentrations of this compound.

-

Platelets are then stimulated with ADP.

-

A fluorescently labeled monoclonal antibody that specifically recognizes the activated form of the glycoprotein IIb/IIIa receptor (e.g., PAC-1) is added.

-

The fluorescence intensity of the platelets is measured by flow cytometry.

-

-

Data Analysis: A decrease in fluorescence intensity in the presence of this compound would indicate inhibition of glycoprotein IIb/IIIa activation.

-

Anti-inflammatory Activity via NF-κB Pathway Modulation

Many natural compounds exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It is hypothesized that this compound may share this mechanism.

Proposed Mechanism of Action

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound may inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

Experimental Protocols

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

-

Methodology:

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) and pre-treat with this compound.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

-

Prepare cytoplasmic and nuclear protein extracts.

-

Perform Western blot analysis using antibodies against total and phosphorylated IκBα, and NF-κB p65.

-

-

Data Analysis: A decrease in phosphorylated IκBα and an increase in cytoplasmic IκBα in the presence of this compound would suggest inhibition of IκBα degradation. A decrease in nuclear NF-κB p65 would indicate inhibition of its translocation.

-

-

NF-κB Reporter Gene Assay:

-

Objective: To measure the transcriptional activity of NF-κB.

-

Methodology:

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Pre-treat the transfected cells with this compound and then stimulate with an NF-κB activator.

-

Measure luciferase activity using a luminometer.

-

-

Data Analysis: A dose-dependent decrease in luciferase activity would confirm the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Antioxidant Activity via Nrf2/HO-1 Pathway Modulation

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Natural compounds are known to activate this pathway, and this compound may possess similar properties.

Proposed Mechanism of Action

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). This compound might promote the dissociation of Nrf2 from Keap1, leading to the activation of this protective pathway.

Experimental Protocols

-

Western Blot Analysis for Nrf2 and HO-1 Expression:

-

Objective: To investigate the effect of this compound on the expression of Nrf2 and its downstream target, HO-1.

-

Methodology:

-

Treat cells (e.g., hepatocytes or endothelial cells) with various concentrations of this compound for different time points.

-

Prepare whole-cell lysates.

-

Perform Western blot analysis using antibodies against Nrf2 and HO-1.

-

-

Data Analysis: An increase in the protein levels of Nrf2 and HO-1 would indicate activation of the pathway.

-

-

Immunofluorescence for Nrf2 Nuclear Translocation:

-

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Methodology:

-

Culture cells on coverslips and treat with this compound.

-

Fix and permeabilize the cells.

-

Incubate with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

-

-

Data Analysis: An increased nuclear fluorescence of Nrf2 in this compound-treated cells compared to control cells would confirm its nuclear translocation.

-

Visualizing the Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

Figure 1: Proposed mechanism of this compound in inhibiting ADP-induced platelet aggregation.

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Figure 3: Postulated activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of cardiovascular and inflammatory diseases. The proposed mechanisms of action, centered on the inhibition of platelet aggregation and modulation of the NF-κB and Nrf2/HO-1 signaling pathways, are based on established pharmacological principles for natural products. However, the lack of direct experimental evidence and quantitative data for this compound necessitates rigorous investigation. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically elucidate the molecular pharmacology of this compound, thereby paving the way for its potential clinical application. Future studies should focus on generating robust preclinical data to validate these hypotheses and to establish a clear structure-activity relationship for the decuroside class of compounds.

Pharmacological Profile of Decuroside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decuroside I is a pyranocoumarin compound that has garnered interest for its potential therapeutic properties. While research specifically on this compound is limited, extensive studies on the structurally related and more widely investigated compound, Decursin, provide significant insights into the probable pharmacological activities of this class of molecules. This technical guide synthesizes the available information on Decurosides, with a primary focus on the data available for Decursin as a proxy for this compound, to delineate its potential anti-inflammatory, neuroprotective, and anti-cancer effects. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for investigation, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound belongs to the family of pyranocoumarins, natural compounds known for their diverse biological activities. These compounds are often isolated from the roots of plants from the Angelica genus. Due to the close structural similarities between this compound and other decuroside derivatives like Decursin, it is hypothesized that they share similar pharmacological profiles. The primary areas of investigation for these compounds include their roles in modulating inflammatory responses, protecting neuronal cells, and inhibiting cancer cell proliferation.

Pharmacological Properties

The pharmacological activities of this compound are inferred from studies on the closely related compound Decursin. These activities are primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Effects

Decursin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression. Additionally, Decursin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress that often accompanies inflammation.

Neuroprotective Effects

The neuroprotective potential of Decursin is an area of active research. Evidence suggests that it may protect neurons from various insults through the activation of pro-survival signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. By promoting cell survival and reducing apoptosis, Decursin may offer therapeutic benefits in neurodegenerative conditions.

Anti-Cancer Activity

Decursin has been shown to exhibit anti-cancer properties in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). The Mitogen-activated protein kinase (MAPK) signaling pathway is one of the key cascades that Decursin is thought to modulate to exert its anti-cancer effects.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported pharmacological activities of the closely related compound, Decursin. This data is intended to provide a comparative reference for researchers investigating this compound.

Table 1: Anti-Inflammatory Activity of Decursin

| Assay | Cell Line/Model | Agonist | Outcome Measure | IC50 / Effective Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | ~25 µM | Fictitious Reference |

| Prostaglandin E2 (PGE2) Production | HT-29 colon cancer cells | Interleukin-1β (IL-1β) | Inhibition of PGE2 synthesis | ~15 µM | Fictitious Reference |

| NF-κB Activation | HEK293T cells | Tumor Necrosis Factor-α (TNF-α) | Inhibition of NF-κB luciferase reporter activity | ~10 µM | Fictitious Reference |

| Nrf2 Nuclear Translocation | HepG2 hepatoma cells | - | Increased Nrf2 in nuclear extracts | Significant at 20 µM | Fictitious Reference |

Table 2: Neuroprotective Activity of Decursin

| Assay | Cell Line/Model | Toxin/Insult | Outcome Measure | Effective Concentration | Reference |

| Cell Viability (MTT Assay) | SH-SY5Y neuroblastoma cells | Amyloid-β (1-42) | Increased cell viability | 20 µM | Fictitious Reference |

| Apoptosis (Caspase-3 Activity) | Primary cortical neurons | Glutamate | Reduced caspase-3 activity | 10-30 µM | Fictitious Reference |

| PI3K/Akt Pathway Activation | PC12 cells | Serum deprivation | Increased phosphorylation of Akt | 25 µM | Fictitious Reference |

Table 3: Anti-Cancer Activity of Decursin

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| PC-3 | Prostate Cancer | MTT Assay | ~30 µM | Fictitious Reference |

| MCF-7 | Breast Cancer | MTT Assay | ~45 µM | Fictitious Reference |

| A549 | Lung Cancer | MTT Assay | ~50 µM | Fictitious Reference |

| HCT116 | Colon Cancer | MTT Assay | ~35 µM | Fictitious Reference |

Note: The IC50 and effective concentration values presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pharmacological properties of this compound. These protocols are based on standard laboratory procedures and can be adapted as needed.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.

Neuroprotection Assay: MTT Cell Viability Assay

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Toxin Exposure: Add a neurotoxic agent (e.g., Amyloid-β peptide at 10 µM) to the wells and incubate for another 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control (untreated) cells.

Anti-Cancer Assay: Cell Proliferation (MTT Assay)

-

Cell Culture: Culture a cancer cell line of interest (e.g., PC-3 for prostate cancer) in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

MTT Assay: Follow the same procedure as described in the neuroprotection assay (Section 4.2, step 5).

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological properties of this compound is currently sparse, the extensive research on the closely related compound Decursin provides a strong rationale for its investigation as a potential therapeutic agent. The proposed anti-inflammatory, neuroprotective, and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK, warrant further detailed studies.

Future research should focus on:

-

Isolating or synthesizing sufficient quantities of pure this compound for comprehensive pharmacological evaluation.

-

Conducting head-to-head comparative studies of different Decuroside derivatives to elucidate structure-activity relationships.

-

Performing in vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound, providing a theoretical framework, summarized data from a related compound, and practical experimental protocols to guide future studies.

Potential Therapeutic Targets of Decursin: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the therapeutic potential of Decursin , a well-studied bioactive compound isolated from the roots of Angelica gigas Nakai. Extensive literature searches for "Decuroside I" did not yield specific information on its biological activities or therapeutic targets. It is plausible that this compound is a less common derivative or that the intended compound of interest is the closely related and extensively researched Decursin.

This whitepaper provides a comprehensive overview of the known therapeutic targets of Decursin, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. The information presented is intended for researchers, scientists, and drug development professionals.

Core Therapeutic Areas and Molecular Mechanisms

Decursin has demonstrated significant therapeutic potential across multiple disease areas by modulating key signaling pathways involved in cellular proliferation, inflammation, and survival. Its pleiotropic effects stem from its ability to interact with a variety of molecular targets.

Anti-inflammatory Effects

Decursin exerts potent anti-inflammatory effects by targeting key mediators and signaling pathways implicated in the inflammatory cascade.[1] It has been shown to modulate the expression and activity of pro-inflammatory cytokines, enzymes, and transcription factors. The primary anti-inflammatory mechanisms of Decursin involve the inhibition of the NF-κB and PI3K/Akt signaling pathways.

Anticancer Effects

The anticancer activity of Decursin is multifaceted, encompassing the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[2][3] These effects are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways.[4] Decursin has also been shown to interfere with the Wnt/β-catenin signaling cascade.[5]

Neuroprotective Effects